molecular formula C12H26I2N6 B12738325 N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide CAS No. 82910-99-4

N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide

Cat. No.: B12738325
CAS No.: 82910-99-4
M. Wt: 508.18 g/mol
InChI Key: HYZKXHJIJYWJTJ-UHFFFAOYSA-N
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Description

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diazepine rings and an ethanediamine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide typically involves the reaction of 1,2-ethanediamine with 4,5,6,7-tetrahydro-1H-1,3-diazepine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the dihydriodide salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the diazepine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazepine rings play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine dihydriodide
  • N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide

Uniqueness

N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide is unique due to its specific structure, which includes an ethanediamine backbone. This structural feature distinguishes it from similar compounds, which may have different alkane backbones, such as hexane or octane. The unique structure of this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

82910-99-4

Molecular Formula

C12H26I2N6

Molecular Weight

508.18 g/mol

IUPAC Name

N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)ethane-1,2-diamine;dihydroiodide

InChI

InChI=1S/C12H24N6.2HI/c1-2-6-14-11(13-5-1)17-9-10-18-12-15-7-3-4-8-16-12;;/h1-10H2,(H2,13,14,17)(H2,15,16,18);2*1H

InChI Key

HYZKXHJIJYWJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(NC1)NCCNC2=NCCCCN2.I.I

Origin of Product

United States

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